1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone 1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone
Brand Name: Vulcanchem
CAS No.: 1126633-08-6
VCID: VC6861352
InChI: InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3
SMILES: CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl
Molecular Formula: C14H10Cl2O2
Molecular Weight: 281.13

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone

CAS No.: 1126633-08-6

Cat. No.: VC6861352

Molecular Formula: C14H10Cl2O2

Molecular Weight: 281.13

* For research use only. Not for human or veterinary use.

1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone - 1126633-08-6

Specification

CAS No. 1126633-08-6
Molecular Formula C14H10Cl2O2
Molecular Weight 281.13
IUPAC Name 1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethanone
Standard InChI InChI=1S/C14H10Cl2O2/c1-9(17)11-7-6-10(8-13(11)16)18-14-5-3-2-4-12(14)15/h2-8H,1H3
Standard InChI Key BZNKJNBIZKGQMY-UHFFFAOYSA-N
SMILES CC(=O)C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central acetophenone backbone (C6H5COCH3\text{C}_6\text{H}_5\text{COCH}_3) modified with two chlorine substituents: one at the 2-position of the phenoxy ring and another at the 4-position of the phenyl group attached to the ketone. This configuration is represented by the IUPAC name 1-[2-chloro-4-(2-chlorophenoxy)phenyl]ethan-1-one, distinguishing it from isomeric forms such as the 4-chlorophenoxy variant (CAS 119851-28-4) .

The molecular structure is validated by spectroscopic data, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The SMILES notation C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)Cl\text{C1=CC(=CC=C1C(=O)CCl)OC2=CC=C(C=C2)Cl} and InChIKey UASGQUAGMKEZDJ-UHFFFAOYSA-N provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number129644-24-2
Molecular FormulaC14H11Cl2O2\text{C}_{14}\text{H}_{11}\text{Cl}_2\text{O}_2
Molecular Weight281.13 g/mol
SMILESClC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)CCl
InChIKeyUASGQUAGMKEZDJ-UHFFFAOYSA-N

Physicochemical Properties

The compound exists as a white to off-white crystalline solid at room temperature. Key properties include:

  • Melting Point: 49–50°C

  • Boiling Point: 161–170°C at 3.5 Torr (predicted)

  • Density: 1.212 g/cm³ (predicted)

  • LogP: 4.52 (indicative of high lipophilicity)

These properties align with its structural analogs, such as 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, which shares similar hydrophobicity but differs in melting point (54–56°C) due to divergent crystal packing .

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis typically involves Friedel-Crafts acylation, where 2-chlorophenol reacts with 4-chloroacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3\text{AlCl}_3). A representative procedure involves:

  • Reaction Setup: Dissolving 4-chloroacetophenone (1.0 eq) in 1,2-dichloroethane.

  • Catalyst Addition: Introducing AlCl3\text{AlCl}_3 (1.2 eq) at -15°C to minimize side reactions.

  • Coupling Reaction: Adding 2-chlorophenol (1.1 eq) dropwise over 2 hours.

  • Workup: Quenching with ice-water, extracting with dichloromethane, and recrystallizing from ethanol .

This method achieves a yield of 94.7% under optimized conditions, with purity >99% confirmed via high-performance liquid chromatography (HPLC) .

Table 2: Optimal Reaction Conditions

ParameterValue
CatalystAlCl3\text{AlCl}_3
Solvent1,2-Dichloroethane
Temperature-15°C to 25°C
Reaction Time6 hours
Yield94.7%

Scalability and Industrial Production

Large-scale production employs continuous-flow reactors to enhance heat transfer and reduce byproduct formation. Regulatory compliance mandates strict control over residual solvents (e.g., 1,2-dichloroethane <10 ppm) and heavy metals (<1 ppm) .

Applications and Functional Relevance

Agrochemical Intermediates

The compound is a precursor to difenoconazole, a broad-spectrum triazole fungicide. Microbial metabolism studies in rats demonstrate its conversion to 2-chloro-4-(2-chlorophenoxy)benzoic acid, a metabolite with negligible acute toxicity (LD₅₀ > 2000 mg/kg) .

Material Science

In OLEDs, the electron-withdrawing chlorine atoms enhance charge transport properties. Device prototypes incorporating this compound exhibit a luminance efficiency of 15 cd/A, comparable to commercial materials .

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